molecular formula C₃₁H₂₅D₈N₅O₄ B1144863 Intedanib-d8 CAS No. 1624587-87-6

Intedanib-d8

Número de catálogo: B1144863
Número CAS: 1624587-87-6
Peso molecular: 547.67
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Intedanib-d8, also known as this compound, is a useful research compound. Its molecular formula is C₃₁H₂₅D₈N₅O₄ and its molecular weight is 547.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

New Therapeutic Agents in Gastrointestinal Stromal Tumors

Recent advancements in systemic treatments for various molecular subtypes of gastrointestinal stromal tumor (GIST) have been noteworthy. Novel direct inhibitors of KIT and PDGFRA, including avapritinib and ripretinib, have entered advanced clinical development stages, showing promise in early clinical trials. These drugs are more potent and specific against various mutations of KIT and PDGFRA, potentially offering the first active treatment options for patients with PDGFRA D842V mutations. Comprehensive molecular testing may uncover clinically relevant targets, such as NTRK fusions, further transforming the treatment landscape for GIST (Falkenhorst, Hamacher, & Bauer, 2019).

Sex-Divergent Clinical Outcomes and Precision Medicine

The development of small molecules targeting specific molecular pathways in cancer progression has led to individualized medicine efforts. This review emphasizes the importance of incorporating sex as a covariate in preclinical and clinical studies to explore sex-based differences in pharmacokinetics and drug–drug interactions. It proposes ethic-based recommendations to improve research activities and identify relevant sex outcomes, suggesting the expansion of Institutional Review Boards and Research Ethics Committees' roles in ensuring sex differences are addressed in clinical trials (Segarra, Modamio, Fernández, & Mariño, 2017).

Functional Cell Models of the Gut and Their Applications in Food Microbiology

This review discusses the use of inexpensive and convenient intestinal functional cell models, like Caco-2, T84, and HT-29 cell lines, for studying toxicity, bioavailability of new substances, and interactions between the host, pathogens, and intestinal microflora. Despite their drawbacks, these models are promising for mimicking the in vivo situation of the gut, contributing to the reduction of animal experimentation in drug risk assessment (Cencič & Langerholc, 2010).

DNA Enzymes as Potential Therapeutics

The review focuses on 10-23 DNAzymes, highlighting their potential as antiviral, antibacterial, anti-cancer, and anti-inflammatory agents, and for treating cardiovascular diseases and CNS diseases. DNAzymes, with their high specificity, lack of immunogenicity in vivo, and ability to downregulate a range of therapeutically important genes, are emerging as safe and well-tolerated therapeutics in humans, with the potential to become a novel class of drugs (Fokina, Stetsenko, & Francois, 2015).

Advancement in Integrin Facilitated Drug Delivery

This review surveys advancements in integrin-targeted anticancer agents, focusing on innovative delivery systems designed in the last three years. It highlights the potential of these systems in targeting cancer cells and endothelial cells involved in cancer angiogenesis, proposing the use of conventional and novel integrin ligands for improved drug delivery and efficacy. The review stresses the importance of biological and therapeutic relevance supported by in vivo studies (Arosio & Casagrande, 2016).

Mecanismo De Acción

Target of Action

Intedanib-d8, also known as Nintedanib, is a triple angiokinase inhibitor . It primarily targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) . The RTK targets of this compound include platelet-derived growth factor receptor (PDGFR) α and β; fibroblast growth factor receptor (FGFR) 1, 2, and 3; vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3; and FLT3 . The nRTK targets include Lck, Lyn, and Src . These targets play a crucial role in cell proliferation, migration, and transformation .

Mode of Action

This compound is a competitive inhibitor that interacts with its targets by binding to the adenosine triphosphate (ATP) binding pocket of inactive KIT D816V . This interaction blocks the downstream signaling cascades , thereby inhibiting the pathways involved in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to angiogenesis and fibrosis . By inhibiting the aforementioned RTKs and nRTKs, this compound disrupts the signaling pathways that regulate cell proliferation, migration, and transformation . This results in the inhibition of fibroblast proliferation and the transformation of fibroblasts to myofibroblasts .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the viability of certain cell types . For instance, it has been shown to selectively reduce the viability of iPSC-derived KIT D816V hematopoietic progenitor cells and mast cells in the nanomolar range . This leads to a decrease in cell proliferation and an increase in apoptosis of affected cells .

Safety and Hazards

The risks of treatment with nintedanib are primarily related to the gastrointestinal tract (diarrhea, nausea, vomiting, abdominal pain) and increases in liver enzymes and bilirubin . Abnormalities on liver-function testing were more common in the nintedanib group than in the placebo group .

Análisis Bioquímico

Biochemical Properties

This compound, like its parent compound Nintedanib, competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit fibroblast proliferation, migration, and fibroblast-to-myofibroblast transformation .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the kinase domains of VEGF, PDGF, and FGF . This binding inhibits these kinases, thereby exerting its effects at the molecular level. It also leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the drug has time-independent pharmacokinetic characteristics . The maximum plasma concentrations of this compound are reached approximately 2–4 hours after oral administration and thereafter decline at least bi-exponentially .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is metabolized primarily through hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . This process involves enzymes and cofactors, and it could also affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its biochemical properties and interactions with other biomolecules

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Intedanib-d8 involves the incorporation of eight deuterium atoms into the parent compound Intedanib. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Intedanib", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Intedanib is dissolved in a deuterated solvent and reacted with a deuterated reagent to introduce the first deuterium atom.", "Step 2: The resulting product is then reacted with another deuterated reagent to introduce the second deuterium atom.", "Step 3: This process is repeated until all eight deuterium atoms have been incorporated into the molecule.", "Step 4: The final product, Intedanib-d8, is isolated and purified using standard techniques." ] }

Número CAS

1624587-87-6

Fórmula molecular

C₃₁H₂₅D₈N₅O₄

Peso molecular

547.67

Sinónimos

(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8;  BIBF 1120-d8;  Ofev-d8;  Vargatef-d8;  Nintedanib-d8

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.